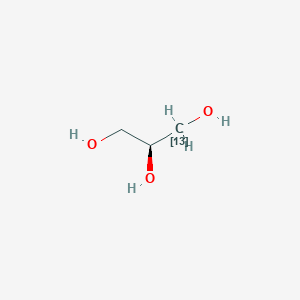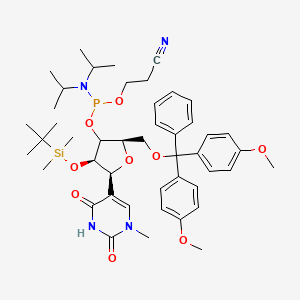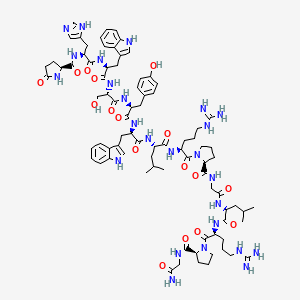
(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH). This compound is known for its potent gonadotropin-releasing properties, making it a valuable tool in both research and therapeutic applications. It is particularly noted for its ability to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The D-tryptophan (D-Trp) at position 6 is a critical modification that enhances the stability and activity of the peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反応の分析
Types of Reactions
(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes. The compound does not typically undergo oxidation or reduction reactions due to the absence of reactive functional groups .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents such as trifluoroacetic acid (TFA). The reactions are usually carried out in anhydrous solvents like dimethylformamide (DMF) under inert atmosphere .
Major Products Formed
The major product formed from the synthesis of this compound is the desired decapeptide. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during the purification process .
科学的研究の応用
(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in regulating reproductive hormones and its effects on gonadotropin release.
Medicine: Employed in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
作用機序
(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide exerts its effects by binding to the gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland. This binding stimulates the secretion of LH and FSH, which in turn regulate the production of sex hormones like testosterone and estrogen. The D-tryptophan modification at position 6 enhances the binding affinity and resistance to enzymatic degradation, leading to prolonged activity .
類似化合物との比較
Similar Compounds
Triptorelin: Another GnRH analogue with similar structure and function.
Leuprolide: A synthetic nonapeptide that also acts as a GnRH agonist.
Goserelin: A decapeptide analogue used in the treatment of hormone-sensitive cancers
Uniqueness
(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide is unique due to the presence of D-tryptophan at position 6, which significantly enhances its stability and potency compared to other GnRH analogues. This modification allows for more effective and sustained release of gonadotropins, making it a preferred choice in certain therapeutic applications .
特性
分子式 |
C83H115N25O17 |
|---|---|
分子量 |
1735.0 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C83H115N25O17/c1-44(2)31-58(71(115)99-56(17-9-27-90-82(85)86)80(124)107-29-11-19-65(107)78(122)94-40-67(84)111)98-69(113)41-95-79(123)66-20-12-30-108(66)81(125)57(18-10-28-91-83(87)88)100-72(116)59(32-45(3)4)101-74(118)61(34-47-37-92-53-15-7-5-13-51(47)53)103-73(117)60(33-46-21-23-50(110)24-22-46)102-77(121)64(42-109)106-75(119)62(35-48-38-93-54-16-8-6-14-52(48)54)104-76(120)63(36-49-39-89-43-96-49)105-70(114)55-25-26-68(112)97-55/h5-8,13-16,21-24,37-39,43-45,55-66,92-93,109-110H,9-12,17-20,25-36,40-42H2,1-4H3,(H2,84,111)(H,89,96)(H,94,122)(H,95,123)(H,97,112)(H,98,113)(H,99,115)(H,100,116)(H,101,118)(H,102,121)(H,103,117)(H,104,120)(H,105,114)(H,106,119)(H4,85,86,90)(H4,87,88,91)/t55-,56-,57-,58-,59-,60-,61+,62-,63-,64-,65-,66-/m0/s1 |
InChIキー |
PVYPXXICFOKNOB-NMBRWIPZSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9 |
正規SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
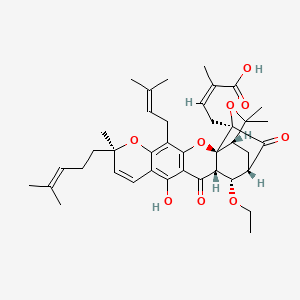
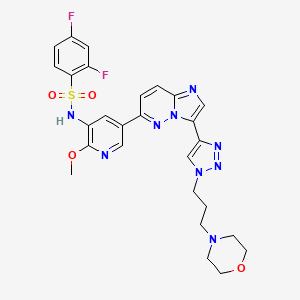
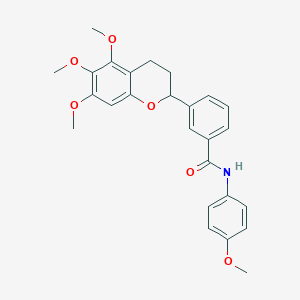

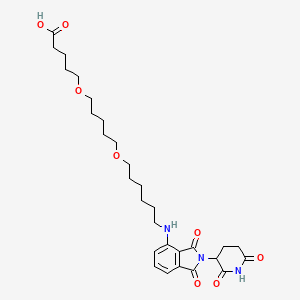

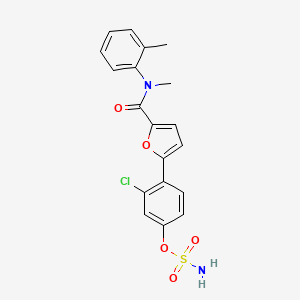

![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)
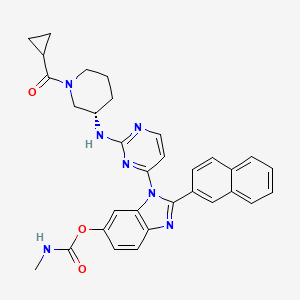
![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
